molecular formula C10H12N2O3 B12427847 L-Kynurenine-d4

L-Kynurenine-d4

Cat. No.: B12427847
M. Wt: 212.24 g/mol
InChI Key: YGPSJZOEDVAXAB-LVQMRTGASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

L-Kynurenine-d4 is synthesized through the deuteration of L-Kynurenine. The process involves the incorporation of deuterium atoms into the L-Kynurenine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or using deuterated reagents in the synthesis process .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and catalysts. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as crystallization or chromatography to achieve the desired level of deuteration and purity .

Chemical Reactions Analysis

Types of Reactions

L-Kynurenine-d4 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from the reactions of this compound include kynurenic acid, quinolinic acid, and other metabolites involved in the kynurenine pathway .

Scientific Research Applications

Metabolomics and Mass Spectrometry

Quantification of Kynurenine Metabolites
L-Kynurenine-d4 is primarily utilized as an internal standard in gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS). This application is crucial for accurately quantifying kynurenine levels in biological samples, which can provide insights into metabolic pathways and disease states. For example, studies have demonstrated the effectiveness of LC-MS/MS in measuring kynurenine metabolites in plasma and cerebrospinal fluid after kynurenine challenges in animal models .

Case Study : In a study measuring monkey plasma and cerebrospinal fluid post-kynurenine administration, the use of this compound allowed for precise quantification of kynurenine levels, facilitating the understanding of its role in neurodegenerative diseases .

Neuropharmacology

Role in Neurodegenerative Disorders
The kynurenine pathway is implicated in various neurodegenerative conditions such as Huntington's disease and Alzheimer's disease. Kynurenic acid, a metabolite of kynurenine, has been shown to have neuroprotective effects, while quinolinic acid is neurotoxic. Research indicates that manipulating the kynurenine pathway could yield therapeutic benefits for conditions characterized by excitotoxicity and inflammation .

Case Study : A review highlighted that compounds derived from the kynurenine pathway are being developed as potential treatments for epilepsy and stroke. The utilization of this compound in these studies aids in understanding the pharmacokinetics of these compounds .

Cancer Research

Tumorigenesis and Kynurenine Signaling
Recent studies have identified a link between elevated levels of kynurenine and malignant transformation in breast cancer cells. The activation of the aryl hydrocarbon receptor (AhR) by kynurenine has been associated with tumorigenic processes, suggesting that targeting this pathway could provide new avenues for cancer therapy .

Case Study : In vitro experiments demonstrated that treatment with L-Kynurenine at specific concentrations induced three-dimensional growth in non-tumorigenic breast epithelial cells, implicating it as a potential biomarker for triple-negative breast cancer risk .

Psychiatric Disorders

Mood Disorders and Inflammation
Emerging evidence suggests that dysregulation of the kynurenine pathway may be involved in mood disorders such as depression and bipolar disorder. The metabolites produced via this pathway can modulate immune responses, linking gut microbiota with central nervous system function .

Case Study : A bibliometric analysis revealed a growing body of literature connecting the kynurenine pathway to mood disorders, emphasizing its role as a potential therapeutic target for treating depression through modulation of inflammatory processes .

Pharmacokinetic Studies

Understanding Drug Metabolism
this compound is also used to study metabolic gene polymorphisms and their impact on drug metabolism. By serving as an internal standard, it allows researchers to assess how genetic variations influence the pharmacokinetics of drugs metabolized by pathways involving kynurenine.

Case Study : Research involving metabolic gene polymorphisms showed significant variability in drug metabolism among subjects, underscoring the importance of personalized medicine approaches that consider individual metabolic profiles influenced by compounds like this compound .

Biological Activity

L-Kynurenine-d4, a deuterated form of L-Kynurenine, is a significant metabolite in the kynurenine pathway, which is the primary route for tryptophan degradation. This pathway has garnered attention due to its implications in various biological processes, including inflammation, immune response, and neurodegenerative diseases. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Overview of the Kynurenine Pathway

The kynurenine pathway begins with the conversion of tryptophan (Trp) into kynurenine (Kyn) by the enzyme indoleamine 2,3-dioxygenase (IDO). This pathway produces several metabolites, including kynurenic acid (KA) and quinolinic acid (QUIN), which have distinct biological effects. The activation of this pathway is associated with various physiological and pathological conditions, including cancer, autoimmune diseases, and neuroinflammation.

Biological Mechanisms

1. Immune Modulation:
L-Kynurenine acts as an immunomodulator by influencing T-cell responses. Increased IDO activity leads to higher levels of Kyn and alters T-cell polarization towards a regulatory phenotype. This mechanism has been implicated in the immune evasion of tumors and chronic infections .

2. Neuroprotective Effects:
Kynurenic acid, a downstream product of Kyn, exhibits neuroprotective properties by antagonizing NMDA receptors. This action may help mitigate excitotoxicity associated with neurodegenerative diseases such as Alzheimer's and Huntington's disease .

3. Inflammation:
The kynurenine pathway is activated in response to inflammatory stimuli. Elevated Kyn levels have been linked to chronic inflammation and conditions like systemic lupus erythematosus (SLE) and rheumatoid arthritis .

Case Studies

Study 1: Kynurenine Pathway in Chronic Graft-Versus-Host Disease (cGVHD)
A study involving patients with cGVHD demonstrated that elevated Kyn levels correlated with disease severity. High IDO activity was noted in patients with fibrosing cGVHD, suggesting that Kyn metabolites could serve as biomarkers for disease progression .

Study 2: Kynurenine and HIV Pathogenesis
Research on individuals living with HIV indicated that variations in Vpr amino acids influenced Kyn metabolism. Higher levels of QUIN were associated with specific Vpr variants, highlighting the role of the kynurenine pathway in HIV-related neuroinflammation .

Study 3: Nutritional Interventions in Children
A community-based study in Bangladesh found that elevated plasma Kyn levels were negatively associated with linear growth in children suffering from stunting due to chronic infections. Nutritional interventions led to decreased Kyn levels and improved growth outcomes .

Data Table: Key Findings on this compound

StudyConditionKey FindingsMethodology
cGVHDElevated Kyn correlates with disease severityLC-MS/MS analysis
HIVSpecific Vpr variants linked to increased QUINSanger sequencing & metabolomics
StuntingHigh KYN levels negatively impact growthMultivariable regression

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

212.24 g/mol

IUPAC Name

(2S)-2-amino-4-(2-amino-3,5-dideuteriophenyl)-3,3-dideuterio-4-oxobutanoic acid

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)/t8-/m0/s1/i1D,4D,5D2

InChI Key

YGPSJZOEDVAXAB-LVQMRTGASA-N

Isomeric SMILES

[2H]C1=CC(=C(C(=C1)C(=O)C([2H])([2H])[C@@H](C(=O)O)N)N)[2H]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Origin of Product

United States

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